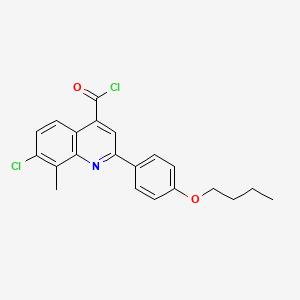
2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
描述
2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a complex organic compound with the molecular formula C({20})H({18})ClNO(_{2}). This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science. The presence of various functional groups, including a butoxyphenyl group, a chloro group, and a carbonyl chloride group, makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The 4-butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butoxybenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination and Methylation: Chlorination at the 7-position and methylation at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl({3})I), respectively.
Formation of Carbonyl Chloride: The final step involves converting the carboxylic acid group to a carbonyl chloride using thionyl chloride (SOCl(_{2})) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO(_{4})) can yield quinoline N-oxides.
Hydrolysis: The carbonyl chloride group is highly reactive and can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Corresponding carboxylic acids.
科学研究应用
Chemistry
In chemistry, 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride serves as a building block for synthesizing more complex molecules. It is used in the development of ligands for catalysis and as an intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials. Its reactivity allows for the modification of surfaces and the creation of functionalized polymers.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biochemical pathways.
相似化合物的比较
Similar Compounds
2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride: Lacks the chloro and methyl groups, making it less reactive.
7-Chloro-8-methylquinoline-4-carbonyl chloride: Lacks the butoxyphenyl group, affecting its solubility and reactivity.
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride: Similar but without the chloro group, altering its chemical behavior.
Uniqueness
2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the butoxyphenyl group enhances its lipophilicity, while the chloro and carbonyl chloride groups provide sites for further chemical modification.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-3-4-11-26-15-7-5-14(6-8-15)19-12-17(21(23)25)16-9-10-18(22)13(2)20(16)24-19/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUUSQMYFCWRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167158 | |
| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-88-8 | |
| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


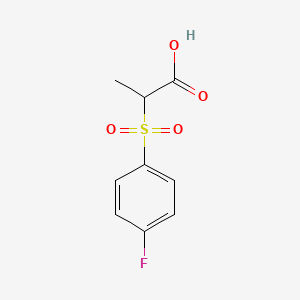

![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
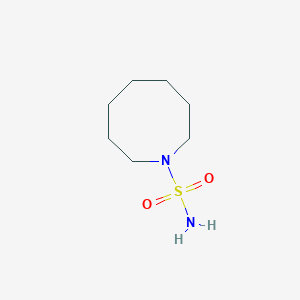
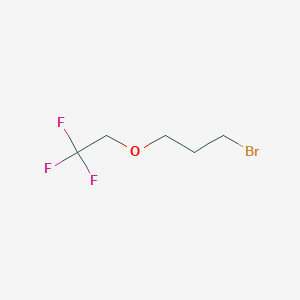
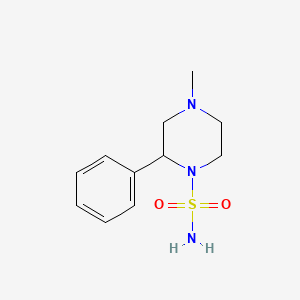
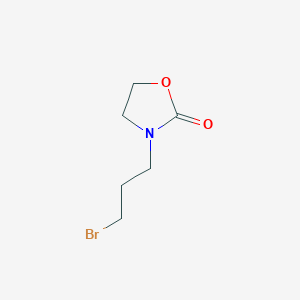

![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
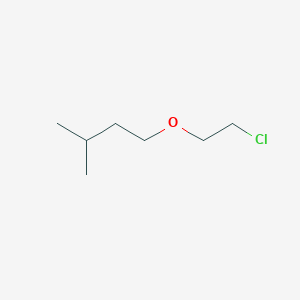
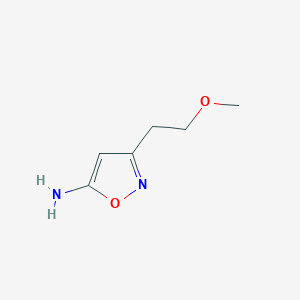
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
